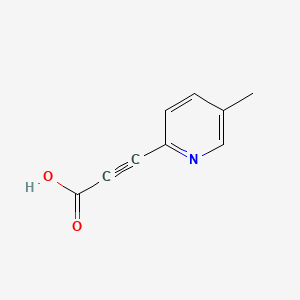
3-(5-Methylpyridin-2-yl)propiolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methylpyridin-2-yl)propiolic acid is an organic compound with a unique structure that combines a pyridine ring with a propiolic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylpyridin-2-yl)propiolic acid typically involves the coupling of a pyridine derivative with a propiolic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boronic acids as reagents . This reaction is known for its mild conditions and high functional group tolerance.
Another method involves the Ugi four-component reaction, which combines an amine, an aldehyde, an isocyanide, and a carboxylic acid derivative to form the desired product
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of environmentally benign reagents and catalysts is preferred to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylpyridin-2-yl)propiolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond in the propiolic acid moiety to a double or single bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3-(5-Methylpyridin-2-yl)propiolic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-Methylpyridin-2-yl)propiolic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups . For example, it may inhibit certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-5-methylpyridine: This compound is structurally similar but contains a bromomethyl group instead of a propiolic acid moiety.
2-Fluoro-4-methylpyridine: Another related compound, differing by the presence of a fluorine atom and a methyl group on the pyridine ring.
Uniqueness
3-(5-Methylpyridin-2-yl)propiolic acid is unique due to the presence of both a pyridine ring and a propiolic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H7NO2 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-(5-methylpyridin-2-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H7NO2/c1-7-2-3-8(10-6-7)4-5-9(11)12/h2-3,6H,1H3,(H,11,12) |
InChI Key |
XQLYYSYOJRLDQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















